3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of benzochromenes. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile typically involves multi-component reactions. One common method is the reaction of 2-naphthol, malononitrile, and 2-fluorobenzaldehyde in the presence of a catalyst. For instance, nano-sawdust–BF3 has been used as an effective catalyst for this reaction, providing excellent yields under mild conditions . The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as nano-silica sulfuric acid or other solid acid catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism by which 3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4H-benzo[h]chromene-3-carbonitrile
- 2-Amino-4H-benzo[g]chromene-3-carbonitrile
- 2-Amino-4H-benzo[f]chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications.
Properties
CAS No. |
84186-24-3 |
---|---|
Molecular Formula |
C20H13FN2O |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C20H13FN2O/c21-16-8-4-3-7-14(16)18-15(11-22)20(23)24-17-10-9-12-5-1-2-6-13(12)19(17)18/h1-10,18H,23H2 |
InChI Key |
RUATVEOWTATRNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.